5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine
Description
Properties
IUPAC Name |
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrN4/c12-9-6-8-10(7-4-2-1-3-5-7)14-16-11(8)15-13-9/h1-6H,(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRMMOUBKQLDASO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C3C=C(N=NC3=NN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Precursors: Hydrazine Derivatives and Pyridazinones
The initial stage involves preparing key intermediates such as hydrazine derivatives and pyridazinones, which serve as building blocks for the final heterocyclic system:
Preparation of 6-Substituted Phenyl-2,3,4,5-tetrahydropyridazin-3-ones : These are synthesized by reacting substituted acyl derivatives (e.g., 4-(4-methylphenyl)-4-oxobutanoic acid) with hydrazine hydrate in ethanol. This step introduces the phenyl group and forms the pyridazinone ring, which is crucial for subsequent cyclization steps (see,).
Formation of Aryl-aldehydes : Aryl aldehydes are prepared via standard aldehyde synthesis or purchased commercially, serving as electrophilic partners in condensation reactions.
Condensation to Form Hydrazones
The next step involves synthesizing hydrazone intermediates:
Reaction of hydrazine derivatives with aryl-aldehydes : Hydrazines are refluxed with aryl-aldehydes in ethanol with acetic acid as a catalyst. This yields hydrazone compounds, which are key intermediates for cyclization (see).
-
- Solvent: Ethanol
- Catalyst: Acetic acid
- Temperature: Reflux (~80°C)
- Duration: 2 hours
This step is monitored via TLC, ensuring complete conversion.
Formation of Pyrazolo[3,4-c]pyridazine Derivatives
The critical step involves cyclization to form the fused heterocyclic core:
Reaction with Phosphoryl Chloride (POCl₃) and DMF :
- The hydrazone intermediates are treated with POCl₃ in the presence of DMF, which acts as a Vilsmeier reagent precursor, generating an electrophilic species that facilitates cyclization.
- Under microwave irradiation (120°C, 5–8 minutes), the reaction proceeds rapidly with higher yields (~94%) compared to conventional heating (6–7 hours),.
-
- Formation of an iminium ion from POCl₃ and DMF
- Attack on the hydrazone's methylene group
- Intramolecular nucleophilic addition and elimination of CO₂ and water
- Cyclization yields the pyrazolo[3,4-c]pyridazine core
Phenyl Substitution at the 3-Position
The phenyl group at the 3-position is introduced via nucleophilic substitution or through the initial condensation step, depending on the synthetic route:
- Method :
- Using phenylhydrazine derivatives during the hydrazone formation step ensures phenyl substitution at the desired position.
- Alternatively, Suzuki coupling can be employed if a halogenated precursor is available, using phenylboronic acid and a palladium catalyst.
Summary of the Synthetic Route
| Step | Reaction | Reagents | Conditions | Yield/Remarks |
|---|---|---|---|---|
| 1 | Synthesis of pyridazinone intermediates | Hydrazine hydrate + acyl derivatives | Reflux in ethanol | High yield, ~80-90% |
| 2 | Formation of hydrazones | Hydrazine derivatives + aryl-aldehydes | Reflux in ethanol + acetic acid | Complete in 2 hours |
| 3 | Cyclization to pyrazolopyridazine | Hydrazones + POCl₃ + DMF | Microwave irradiation at 120°C (5–8 min) | Yield up to 94% |
| 4 | Bromination at 5-position | NBS or Br₂ | Chloroform/Acetic acid, 0°C to RT | Selective bromination |
| 5 | Phenyl substitution at 3-position | Phenylhydrazine or Suzuki coupling | Standard conditions | Efficient substitution |
Research Findings and Data
- Microwave-assisted synthesis significantly reduces reaction time and increases yields, making it advantageous over conventional heating.
- Spectroscopic analyses (IR, NMR, MS) confirm the structure of the final product.
- The reaction mechanism involves intramolecular cyclization facilitated by electrophilic species generated in situ.
Notes and Optimization
- Reaction Monitoring : TLC and spectroscopic methods are essential for tracking reaction progress.
- Purification : Recrystallization from ethanol or other suitable solvents yields pure compounds.
- Substituent Effects : Electron-donating groups on phenyl rings enhance yield and reaction rate; electron-withdrawing groups influence bromination selectivity.
This synthesis approach, combining classical condensation, electrophilic substitution, and modern microwave-assisted cyclization, offers an efficient, high-yield pathway for preparing 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine with potential for structural modifications to explore biological activities.
Chemical Reactions Analysis
Types of Reactions
5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: The phenyl group at the 3-position can participate in coupling reactions, such as Suzuki-Miyaura or Heck coupling, to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazolopyridazines, while coupling reactions can produce more complex biaryl derivatives .
Scientific Research Applications
Medicinal Chemistry
Targeting Tropomyosin Receptor Kinases (TRKs)
One of the primary applications of 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine is in medicinal chemistry, particularly as an inhibitor of tropomyosin receptor kinases (TRKs). These kinases are involved in critical signaling pathways that regulate cell proliferation and survival. Inhibition of TRKs by this compound can lead to the suppression of tumor growth in cancers associated with TRK overexpression. The mechanism involves binding to the kinase's active site, thereby blocking its activity and affecting downstream signaling pathways such as Ras/Erk and PI3K/Akt.
Drug Development
The compound serves as a scaffold for developing new therapeutic agents targeting various diseases, including cancer and inflammatory disorders. Its unique structural features allow for modifications that can enhance its pharmacological properties. Research indicates that derivatives of this compound may exhibit improved efficacy and selectivity against specific biological targets.
Biological Studies
Enzyme Inhibition
this compound is utilized in biological studies to investigate enzyme inhibition mechanisms. It has been shown to inhibit certain kinases crucial for cell signaling and metabolism. This property makes it valuable for studying cellular processes related to cancer progression and other diseases .
Cell Cycle Regulation
The compound influences cell cycle regulation by interacting with proteins involved in this process. Studies have demonstrated that it can modulate key signaling pathways that control cell division and apoptosis, making it a candidate for further exploration in cancer research.
Material Science
Novel Material Development
Due to its distinctive chemical structure, this compound is being investigated for potential applications in material science. Its electronic properties may be harnessed to develop new materials with specific optical or electronic characteristics. Research is ongoing to explore how modifications to its structure can lead to enhanced material properties suitable for various technological applications.
Data Table: Summary of Applications
| Application Area | Description | Potential Impact |
|---|---|---|
| Medicinal Chemistry | Inhibitor of TRKs; scaffold for drug development | Cancer treatment; anti-inflammatory drugs |
| Biological Studies | Enzyme inhibition; modulation of cell cycle signaling | Insights into cancer biology; therapeutic targets |
| Material Science | Development of materials with unique electronic or optical properties | Advancements in technology; novel materials |
Case Studies
-
Inhibition of TRKs in Cancer Models
Research has demonstrated that AS-41822 effectively inhibits TRK activity in various cancer cell lines, leading to reduced proliferation rates and increased apoptosis. This study highlights its potential as a therapeutic agent in treating cancers characterized by TRK overexpression. -
Enzyme Interaction Studies
In a series of experiments aimed at understanding the biochemical interactions of this compound, researchers found that it selectively inhibits specific kinases involved in critical signaling pathways. This selectivity suggests a promising avenue for developing targeted therapies with fewer side effects compared to traditional chemotherapeutics.
Mechanism of Action
The mechanism of action of 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways involved depend on the specific application and biological context .
Comparison with Similar Compounds
Comparison with Similar Compounds
The pharmacological and chemical properties of 5-bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine are influenced by its substituents. Below is a comparative analysis with structurally related analogs, focusing on synthesis, reactivity, and biological activity.
Physicochemical Properties
- Solubility: Bromine’s polarizability increases water solubility compared to methyl groups but less than amino substituents. For example, 5-bromo-3-phenyl-pyrazolo[3,4-c]pyridazine has a solubility of 0.5 mg/mL in water, whereas 5-amino analogs reach 2.1 mg/mL .
Thermal Stability :
Brominated derivatives decompose at higher temperatures (280–300°C) compared to chloro (250–270°C) and methyl (220–240°C) analogs, attributed to stronger C-Br bond stability .
Data Table: Key Comparisons of Pyrazolo[3,4-c]pyridazine Derivatives
Biological Activity
5-Bromo-3-phenyl-2H-pyrazolo[3,4-c]pyridazine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, mechanisms of action, and structure-activity relationships (SAR), supported by recent research findings.
Chemical Structure and Properties
The compound this compound features a pyrazolo-pyridazine core structure, which is known for its potential in various therapeutic applications. The presence of the bromine atom and phenyl group contributes to its unique chemical reactivity and biological profile.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazolo[3,4-c]pyridazine derivatives. Notably, compounds with similar structures have shown promising results against various cancer cell lines.
Case Study: Anticancer Efficacy
A study evaluated the anticancer activity of derivatives related to this compound. The compound exhibited significant cytotoxicity against HeLa cells with an IC50 value comparable to that of doxorubicin (IC50 = 2.35 µM) . Such findings suggest that structural modifications around the pyrazolo-pyridazine scaffold can enhance biological activity.
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | HeLa | 2.59 |
| Doxorubicin | HeLa | 2.35 |
The mechanism by which this compound exerts its anticancer effects involves multiple pathways:
- Cell Cycle Arrest : The compound induces cell cycle arrest at specific phases, preventing cancer cell proliferation.
- Apoptosis Induction : It promotes both early and late apoptosis in cancer cells, contributing to its cytotoxic effects.
- Inhibition of CDK Activity : The compound has been shown to inhibit cyclin-dependent kinases (CDK) such as CDK2 and CDK9, which are critical for cell cycle progression .
Structure-Activity Relationships (SAR)
Studies have explored the SAR of pyrazolo[3,4-c]pyridazine derivatives to identify key structural features that enhance biological activity. Modifications at the phenyl group or the bromine position can significantly influence potency:
- Substituents : Variations in substituents on the phenyl ring can enhance interactions with molecular targets.
- Bromine Atom : The presence of bromine may facilitate halogen bonding interactions, improving binding affinity to target proteins .
Biological Applications Beyond Cancer
In addition to anticancer properties, pyrazolo[3,4-c]pyridazines have been investigated for other biological activities:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
